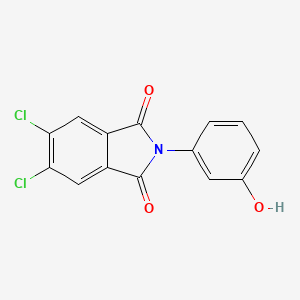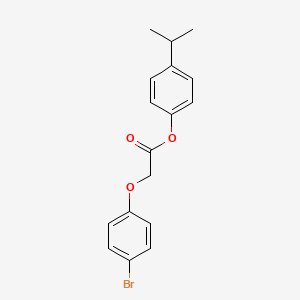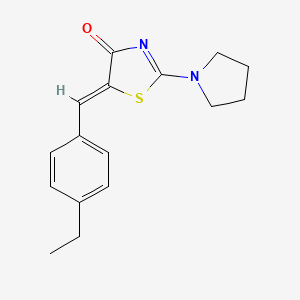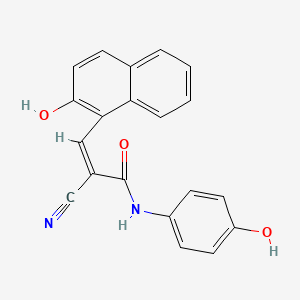
5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindole derivatives, including compounds similar to 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, has been explored through various chemical methods. A notable approach involves starting from precursors such as 4,5-diamino-N-methylphthalimide to synthesize excited-state intramolecular proton transfer (ESIPT) inspired fluorescent chromophores, indicating the potential for creating fluorescent derivatives (Deshmukh & Sekar, 2015). Another method employs the epoxidation of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, demonstrating the compound's versatility in synthesis routes (Tan et al., 2016).
Molecular Structure Analysis
The structural analysis of isoindole-1,3-dione derivatives is crucial for understanding their chemical behavior. X-ray diffraction studies have provided detailed insights into the conformation and molecular arrangement of these compounds, highlighting the significant differences in their structures due to varying substituents and conformations (Li et al., 2005).
Chemical Reactions and Properties
Isoindole-1,3(2H)-dione compounds exhibit diverse chemical reactions and properties, including photophysical behaviors sensitive to solvent polarity, indicating their potential use in fluorescent dye applications (Deshmukh & Sekar, 2015). Additionally, the synthesis routes of these compounds allow for the introduction of various functional groups, further diversifying their chemical properties and applications (Tan et al., 2016).
Physical Properties Analysis
The physical properties, such as thermal stability and fluorescence, of isoindole derivatives are influenced by their structural characteristics. For example, certain derivatives are thermally stable up to 317 °C, making them suitable for high-temperature applications (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties of 5,6-dichloro-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione derivatives, such as reactivity and potential biological activity, are areas of ongoing research. The ability to undergo various chemical reactions and the introduction of functional groups suggest these compounds may have significant chemical and biological relevance (Tan et al., 2016).
科学的研究の応用
Synthesis of Polysubstituted Isoindole-1,3-diones
Researchers have explored the synthesis of new polysubstituted isoindole-1,3-diones, demonstrating the versatility of this chemical structure in creating various derivatives. This includes the synthesis of epoxide and tricyclic derivatives, highlighting the potential for diverse applications in scientific research (Tan et al., 2014).
Photophysical Properties of Fluorescent Derivatives
A study on the excited-state intramolecular proton transfer chromophores related to isoindole-1,3-diones revealed their sensitivity to solvent polarity and thermal stability. This indicates their potential use in fluorescence-based applications and studies (Deshmukh & Sekar, 2015).
Neurocytotoxic Product Synthesis
Isoindole-1,3-diones have been used in the synthesis of neurocytotoxic products, suggesting their utility in neurological research and potential applications in studying neurodegenerative diseases (Sinhababu & Borchardt, 1988).
Antimicrobial Applications
Certain isoindole-1,3-dione derivatives have been synthesized and screened for antimicrobial activities, indicating their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Application in Tubulin Polymerization Inhibition
Studies have shown that derivatives of isoindole-1,3-diones can inhibit tubulin polymerization, suggesting their potential use in cancer research and as cytostatic agents (Gastpar et al., 1998).
Interaction with Biological Molecules
Research on the binding of certain isoindole-1,3-dione derivatives to bovine serum albumin demonstrates their potential in pharmacokinetics and pharmacodynamics studies, which could be crucial for drug development processes (Alanazi et al., 2018).
Synthesis of Hexahydro Derivatives
Efforts in synthesizing new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 3-sulfolene highlight the continued exploration of this compound's chemical diversity and its potential applications in various scientific fields (Tan et al., 2016).
Anticancer Activity Analysis
A detailed study on isoindole-1,3(2H)-dione compounds containing different functional groups demonstrated their varied anticancer activities. This research suggests the potential of these compounds in cancer treatment and the importance of their structural components in determining their efficacy (Tan et al., 2020).
特性
IUPAC Name |
5,6-dichloro-2-(3-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-2-1-3-8(18)4-7/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNRFLMWNHVDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)


![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)